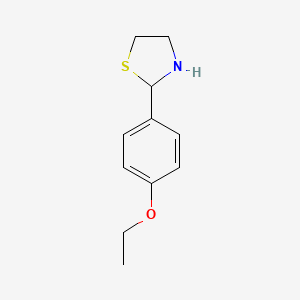

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

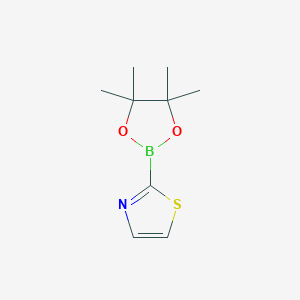

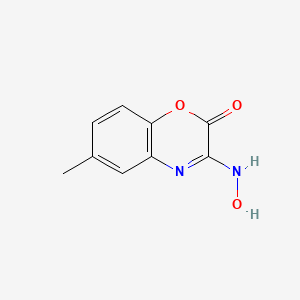

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is not directly studied in the provided papers. However, a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, has been synthesized and characterized, which shares the tetramethyl-dioxaborolane moiety with the compound of interest . This moiety is significant in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Synthesis Analysis

The synthesis of related compounds involves the use of raw substitute materials to create derivatives with the tetramethyl-dioxaborolane group . Although the exact synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is not detailed, the methodologies used for similar compounds typically involve several characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry to confirm the structure of the synthesized compounds.

Molecular Structure Analysis

For the related compound mentioned in the first paper, the molecular structure was confirmed using X-ray diffraction, which is a definitive method for determining the arrangement of atoms within a crystal . Additionally, Density Functional Theory (DFT) calculations were performed to predict the molecular structure, and the results were consistent with the experimental data obtained from X-ray diffraction.

Chemical Reactions Analysis

While the specific chemical reactions involving 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole are not discussed, compounds with the tetramethyl-dioxaborolane group are known to participate in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. These reactions are essential in the development of pharmaceuticals and other biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, spectroscopic techniques such as FT-IR, NMR, and MS, along with electrochemical methods like cyclic voltammetry (CV), are commonly used to investigate these properties in similar compounds . These analyses provide insights into the stability, reactivity, and interaction of the compounds with other molecules, such as DNA, which is crucial for understanding their potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization Studies

- The compound has been a subject of interest in synthesis and characterization studies. For instance, a study by Liao et al. (2022) focused on its substitution for the synthesis of related compounds, with confirmation of structure through various spectroscopic methods and X-ray diffraction (Liao et al., 2022). Similarly, a study by Wu et al. (2021) synthesized related compounds and characterized their structure using spectroscopic methods, X-ray diffraction, and density functional theory (DFT) calculations (Wu et al., 2021).

Role in Polymer Synthesis

- This compound plays a role in the synthesis of high-performance semiconducting polymers. Kawashima et al. (2013) utilized it for the synthesis of naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole-based donor–acceptor copolymers (Kawashima et al., 2013).

Applications in Organic Intermediate Synthesis

- It is used as an organic intermediate in the synthesis of various compounds. For example, Yang et al. (2021) detailed its use in the synthesis of organic intermediates with pyrazole heterocycle and borate functional groups, confirmed by spectroscopy and crystallographic analysis (Yang et al., 2021).

Microwave-Assisted Synthesis

- The compound has been involved in microwave-assisted synthesis processes. Rheault et al. (2009) described its use in the convenient microwave-assisted synthesis of heteroaryl-linked benzimidazoles (Rheault et al., 2009).

DFT Studies for Molecular Structure Analysis

- DFT studies are frequently used to analyze the molecular structure of derivatives of this compound. For instance, Yang et al. (2021) and Wu et al. (2021) used DFT calculations for comparative analysis and confirmation of molecular structures (Yang et al., 2021), (Wu et al., 2021).

Luminescent Properties in Polymers

- Zhu et al. (2007) explored its application in creating highly luminescent conjugated polymers, exhibiting significant photophysical properties (Zhu et al., 2007).

Catalyzed Borylation Studies

- It is also significant in catalyzed borylation studies. Takagi and Yamakawa (2013) investigated its synthesis through Pd-catalyzed borylation of arylbromides (Takagi & Yamakawa, 2013).

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2S/c1-8(2)9(3,4)13-10(12-8)7-11-5-6-14-7/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBBSGRLQOBNCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594935 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |

CAS RN |

214360-88-0 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Thiazole-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320594.png)

![Ethyl 1-(benzo[c][1,2,5]thiadiazol-5-ylmethyl)piperidine-4-carboxylate](/img/structure/B1320614.png)

![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid](/img/structure/B1320615.png)

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1320618.png)

![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)